5-Bromo-2-fluorophenacylamine hydrochloride 5-Bromo-2-fluorophenacylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244391
InChI: InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H
SMILES:
Molecular Formula: C8H8BrClFNO
Molecular Weight: 268.51 g/mol

5-Bromo-2-fluorophenacylamine hydrochloride

CAS No.:

Cat. No.: VC17244391

Molecular Formula: C8H8BrClFNO

Molecular Weight: 268.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorophenacylamine hydrochloride -

Specification

Molecular Formula C8H8BrClFNO
Molecular Weight 268.51 g/mol
IUPAC Name 2-amino-1-(5-bromo-2-fluorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H
Standard InChI Key ZTHIXYIMCCUIRP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)CN)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Bromo-2-fluorobenzylamine hydrochloride is a halogen-substituted benzylamine derivative with the molecular formula C₇H₈BrClFN and a formula weight of 240.5 g/mol . Its IUPAC name, (5-bromo-2-fluorophenyl)methanamine hydrochloride, reflects the substitution pattern: a bromine atom at position 5, a fluorine atom at position 2, and an aminomethyl group (-CH₂NH₂) attached to the benzene ring. The hydrochloride salt enhances its stability for storage and handling.

Structural Representation

The SMILES notation for the compound is [NH3+]CC1=CC(Br)=CC=C1F, illustrating the protonated amine group and halogen placements . The InChIKey PDKBJZGGXHTHNC-UHFFFAOYSA-O provides a unique identifier for computational and database applications .

Crystallographic Data

While single-crystal X-ray diffraction data are unavailable in the provided sources, the melting point range of 221–226°C suggests a stable crystalline structure under standard conditions .

Synthesis and Manufacturing

Reaction Optimization

Key parameters include:

  • Temperature Control: Maintaining 90°C during hydrolysis to ensure complete conversion .

  • Stoichiometry: Using 1.8 equivalents of NaOH to avoid side reactions .

  • Purification: Vacuum filtration and drying at 40°C to achieve >99% purity .

Physicochemical Properties

Thermal Stability

The compound exhibits a sharp melting point range (221–226°C), indicative of high crystallinity and minimal impurities . Thermal gravimetric analysis (TGA) data would further clarify decomposition thresholds.

Solubility and Reactivity

As a hydrochloride salt, it is soluble in polar solvents (e.g., water, methanol) but hygroscopic, necessitating storage in desiccated environments . The amine group participates in nucleophilic reactions, enabling its use in:

  • Peptide coupling: Via EDC/HOBt activation.

  • Schiff base formation: With carbonyl compounds.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1 \text{H NMR} (600 MHz, CDCl₃):

    • δ 7.20 (s, 1H, aromatic H),

    • δ 4.02 (s, 2H, -CH₂NH₂) .

  • 13C NMR^{13} \text{C NMR}:

    • δ 154.3 (d, J=243.2HzJ = 243.2 \, \text{Hz}, C-F),

    • δ 119.1 (d, J=24.9HzJ = 24.9 \, \text{Hz}, C-Br) .

Mass Spectrometry (LC-MS)

The molecular ion peak at m/z 205.05 (M-Cl⁺) aligns with the molecular weight of the free base (C₇H₈BrFN) .

Applications in Pharmaceutical Research

Drug Intermediate

This compound is a precursor in synthesizing:

  • Kinase inhibitors: Targeting fluorine-sensitive enzymatic pockets.

  • Anticancer agents: Leveraging bromine’s electron-withdrawing effects for DNA intercalation.

Case Study: Analogous Compounds

2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS MFCD03094506), a structurally related compound, demonstrates antimicrobial activity, suggesting potential utility for 5-bromo-2-fluorobenzylamine derivatives .

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